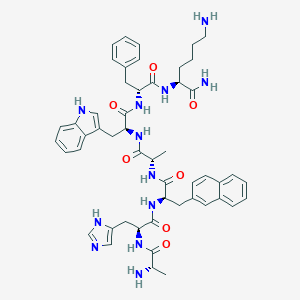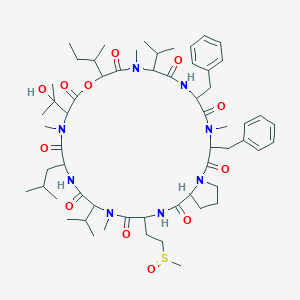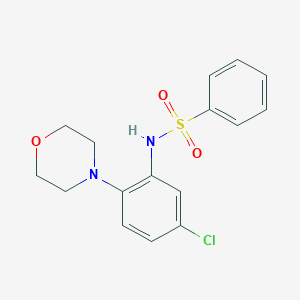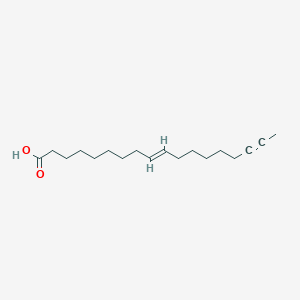
Growth hormone-releasing peptide 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Growth hormone-releasing peptide 1 (GHRP-1) is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various medical conditions. It belongs to a class of compounds known as growth hormone secretagogues (GHSs) that stimulate the release of growth hormone (GH) from the pituitary gland.
Mécanisme D'action
Growth hormone-releasing peptide 1 acts on the hypothalamus and pituitary gland to stimulate the release of GH. It binds to the growth hormone secretagogue receptor (GHSR) and activates the phospholipase C (PLC) signaling pathway. This leads to an increase in intracellular calcium levels, which results in the release of GH from the pituitary gland.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Growth hormone-releasing peptide 1 are primarily mediated through the release of GH. GH has anabolic and lipolytic effects, which promote growth and repair of tissues and mobilization of stored fat for energy. Growth hormone-releasing peptide 1 has also been shown to stimulate the release of insulin-like growth factor 1 (IGF-1), which has similar anabolic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Growth hormone-releasing peptide 1 has several advantages for lab experiments. It is a stable and well-characterized peptide that can be synthesized in large quantities. It is also relatively easy to administer and has a short half-life, which allows for precise control of experimental conditions. However, Growth hormone-releasing peptide 1 has some limitations, such as the need for specialized equipment and expertise for synthesis and administration, and the potential for off-target effects due to its interaction with other receptors.
Orientations Futures
There are several future directions for research on Growth hormone-releasing peptide 1. One area of interest is the development of more potent and selective GHSs that can target specific tissues and receptors. Another area of research is the investigation of the long-term effects of Growth hormone-releasing peptide 1 on growth and development. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of Growth hormone-releasing peptide 1 in various medical conditions.
Méthodes De Synthèse
Growth hormone-releasing peptide 1 is synthesized using solid-phase peptide synthesis (SPPS) technology. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Growth hormone-releasing peptide 1 has been extensively studied for its potential therapeutic applications in various medical conditions such as growth hormone deficiency, cachexia, and obesity. It has also been investigated for its role in wound healing, cardiovascular disease, and neuroprotection.
Propriétés
Numéro CAS |
141925-59-9 |
|---|---|
Nom du produit |
Growth hormone-releasing peptide 1 |
Formule moléculaire |
C51H62N12O7 |
Poids moléculaire |
955.1 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C51H62N12O7/c1-30(53)46(65)60-44(26-37-28-55-29-57-37)51(70)63-42(24-33-19-20-34-14-6-7-15-35(34)22-33)48(67)58-31(2)47(66)61-43(25-36-27-56-39-17-9-8-16-38(36)39)50(69)62-41(23-32-12-4-3-5-13-32)49(68)59-40(45(54)64)18-10-11-21-52/h3-9,12-17,19-20,22,27-31,40-44,56H,10-11,18,21,23-26,52-53H2,1-2H3,(H2,54,64)(H,55,57)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t30-,31-,40-,41+,42+,43-,44-/m0/s1 |
Clé InChI |
NWQWNCILOXTTHF-HLCSKTDOSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)N)N |
SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N)N |
SMILES canonique |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N)N |
Séquence |
AHXAWFK |
Synonymes |
Ala-His-D-beta-Nal-Ala-Trp-D-Phe-Lys-NH2 alanyl-histidyl-(2-naphthyl)alanyl-tryptophyl-phenylalanyl-lysinamide GHRP-1 KP 101 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)












